4-chloro-1-(3-methoxybenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
3-{[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a pyrazole ring substituted with chlorinated and methylated phenyl groups
Preparation Methods
The synthesis of 3-{[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of chlorinated and methylated phenyl groups. The final step involves the etherification of the phenyl group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the chlorine atom or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with chlorinated and methylated phenyl groups. What sets 3-{[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER apart is its specific substitution pattern, which can result in unique reactivity and applications. Other similar compounds might include:
- 3-{[4-CHLORO-3,5-BIS(2-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER
- 3-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER
These compounds share a similar core structure but differ in the position and number of methyl groups, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C25H23ClN2O |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
4-chloro-1-[(3-methoxyphenyl)methyl]-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C25H23ClN2O/c1-17-7-4-10-20(13-17)24-23(26)25(21-11-5-8-18(2)14-21)28(27-24)16-19-9-6-12-22(15-19)29-3/h4-15H,16H2,1-3H3 |
InChI Key |
GJGGDDKPSMWGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
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